molecular formula C12H13NO4 B2797958 (E)-5-methoxy-2-methyl-6-(2-nitrovinyl)-2,3-dihydrobenzofuran CAS No. 85258-20-4

(E)-5-methoxy-2-methyl-6-(2-nitrovinyl)-2,3-dihydrobenzofuran

Cat. No. B2797958
CAS RN: 85258-20-4
M. Wt: 235.239
InChI Key: SKUHFWRZMGTHMH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-5-methoxy-2-methyl-6-(2-nitrovinyl)-2,3-dihydrobenzofuran” belongs to the class of organic compounds known as nitrovinyl compounds . These are compounds containing a nitrovinyl functional group, which consists of a nitro group single bonded to a vinyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(2-nitrovinyl)furan have been synthesized through reactions involving furfural and nitromethane . The condensation of these compounds was conducted in sodium tertiary butoxide .

Scientific Research Applications

Chemical Synthesis and Derivatives

The study of (E)-5-methoxy-2-methyl-6-(2-nitrovinyl)-2,3-dihydrobenzofuran and related compounds focuses primarily on their synthesis, chemical properties, and potential applications in various fields, including medicinal chemistry and material science. While specific research directly on this compound is scarce, studies on similar benzofuran derivatives provide insights into the scientific interest and applications of this class of compounds.

  • Synthesis Techniques : Synthesis methods for benzofuran derivatives, including those similar to this compound, involve various chemical reactions and processes. These include the Grignard methylation, formylation, and oxidation techniques, which are fundamental in creating complex organic molecules for further research and application development (Yamaguchi et al., 1984); (Yamaguchi et al., 1990).

  • Potential Applications in Drug Development : The structural modifications and synthesis of benzofuran derivatives underscore their potential in drug development and therapeutic applications. For example, the synthesis and evaluation of 2,3-dihydrobenzofuran analogues for their bioactivity highlight the significance of structural diversity in developing new pharmacological agents (Nichols et al., 1986).

  • Biological Activity and Function : The exploration of benzofuran derivatives extends into their biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These activities are critical for the development of new therapeutic agents, showcasing the compound's potential in medicinal chemistry (Dang et al., 2017).

  • Chemical Properties and Reactions : Understanding the chemical reactions and properties of benzofuran derivatives, such as their acylation, methylation, and reaction with different chemical agents, is essential for synthesizing new compounds with desired properties and functions (Mérour & Cossais, 1991).

  • Structural Analysis and Derivative Formation : Research into benzofuran derivatives includes detailed structural analysis and the creation of new compounds with varied biological and chemical properties. This area of study is pivotal for the discovery of novel materials and drugs with specific functions and activities (Apers et al., 2002).

properties

IUPAC Name

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-5-10-7-11(16-2)9(3-4-13(14)15)6-12(10)17-8/h3-4,6-8H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHFWRZMGTHMH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=CC(=C(C=C2O1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.